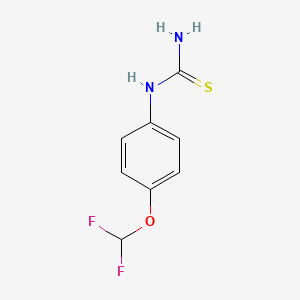

4-Difluoromethoxyphenylthiourea

CAS No.: 380441-42-9

Cat. No.: VC4202768

Molecular Formula: C8H8F2N2OS

Molecular Weight: 218.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380441-42-9 |

|---|---|

| Molecular Formula | C8H8F2N2OS |

| Molecular Weight | 218.22 |

| IUPAC Name | [4-(difluoromethoxy)phenyl]thiourea |

| Standard InChI | InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-5(2-4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) |

| Standard InChI Key | KEJSKLSCZTWFAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=S)N)OC(F)F |

Introduction

4-Difluoromethoxyphenylthiourea is a synthetic organic compound with diverse applications in chemistry, biology, and medicine. It belongs to the class of thiourea derivatives, characterized by the molecular formula C8H8F2N2OS . The compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to a thiourea moiety. This unique structure contributes to its stability and reactivity, making it a valuable compound in various research fields.

Synthesis of 4-Difluoromethoxyphenylthiourea

The synthesis of 4-Difluoromethoxyphenylthiourea typically involves the reaction of 4-difluoromethoxyaniline with thiocarbonyldiimidazole or similar thiocarbonylating agents under controlled conditions. This method allows for the efficient formation of the thiourea structure while maintaining the integrity of the difluoromethoxy group.

Applications and Biological Activities

4-Difluoromethoxyphenylthiourea exhibits potential biological activities, particularly as an enzyme inhibitor. It has been studied for its antimicrobial properties and potential applications in cancer treatment. The compound's mechanism of action involves binding to specific molecular targets, inhibiting their activity and thereby blocking normal biological functions.

Comparison with Other Thiourea Derivatives

| Compound Name | Key Features |

|---|---|

| Phenylthiourea | Lacks the difluoromethoxy group; generally less effective in biological applications. |

| 4-Methoxyphenylthiourea | Contains a methoxy group instead of a difluoromethoxy group; alters chemical reactivity. |

| 4-Trifluoromethoxyphenylthiourea | Contains a trifluoromethoxy group; may enhance stability and reactivity compared to the difluoro analogue. |

The presence of the difluoromethoxy group in 4-Difluoromethoxyphenylthiourea enhances its chemical stability and biological activity, distinguishing it from similar compounds.

Safety Considerations

As with any new compound, it is advisable to handle 4-Difluoromethoxyphenylthiourea with caution until proper safety data is available. Potential hazards may include reactions with various reagents commonly used in organic synthesis, such as hydrogen peroxide and halogenating agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume